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Compound of Interest

Compound Name: 3,5-Dimethyl-4-heptanol

Cat. No.: B092936 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the

secondary alcohol 3,5-Dimethyl-4-heptanol (CAS No. 19549-79-2, Formula: C₉H₂₀O).[1][2]

Aimed at researchers, scientists, and professionals in the field of drug development, this

document presents quantitative data from Mass Spectrometry (MS), Nuclear Magnetic

Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Detailed experimental

protocols are provided, alongside visualizations of the analytical workflow and molecular

fragmentation patterns to facilitate a deeper understanding of the compound's structural

characteristics.

Molecular and Spectroscopic Overview
3,5-Dimethyl-4-heptanol is a nine-carbon alcohol with a molecular weight of approximately

144.25 g/mol .[1][2] Its structure is characterized by a heptane backbone with methyl groups at

positions 3 and 5, and a hydroxyl group at position 4. The spectroscopic data presented herein

provides a detailed fingerprint for the identification and characterization of this molecule.

Data Presentation
The following tables summarize the quantitative spectroscopic data obtained for 3,5-Dimethyl-
4-heptanol.

Table 1: Mass Spectrometry Data
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The mass spectrum of 3,5-Dimethyl-4-heptanol was obtained via Gas Chromatography-Mass

Spectrometry (GC-MS). The data reveals a fragmentation pattern characteristic of a secondary

alcohol.

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

43 100 [C₃H₇]⁺

57 95 [C₄H₉]⁺

71 60 [C₅H₁₁]⁺

87 55 [CH₃CH(OH)CH(CH₃)]⁺

111 10 [M - H₂O - CH₃]⁺

126 5 [M - H₂O]⁺

144 <1 [M]⁺ (Molecular Ion)

Data is compiled from publicly available mass spectra and represents the most significant

peaks.

Table 2: ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
The ¹H NMR spectrum provides detailed information about the proton environments within the

molecule.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.4 m 1H H-4 (CHOH)

~1.6 m 2H H-3, H-5

~1.4 m 4H H-2, H-6

~0.9 t 6H H-1, H-7

~0.85 d 6H 3-CH₃, 5-CH₃

~1.5 br s 1H -OH

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br =

broad.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
The ¹³C NMR spectrum indicates the number of unique carbon environments.

Chemical Shift (δ, ppm) Carbon Assignment

~78 C-4 (CHOH)

~40 C-3, C-5

~29 C-2, C-6

~20 3-CH₃, 5-CH₃

~14 C-1, C-7

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 4: Infrared (IR) Spectroscopy Data
The IR spectrum highlights the key functional groups present in 3,5-Dimethyl-4-heptanol.
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Frequency (cm⁻¹) Intensity Assignment

~3350 Strong, Broad O-H stretch (alcohol)

~2960, 2875 Strong C-H stretch (alkane)

~1465 Medium C-H bend (alkane)

~1110 Strong
C-O stretch (secondary

alcohol)

Note: Frequencies are approximate and can vary based on the sampling method (e.g., neat,

solution).

Experimental Protocols
The following are representative protocols for the acquisition of the spectroscopic data

presented.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 3,5-Dimethyl-4-heptanol is prepared in a volatile

solvent such as dichloromethane or methanol.

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) is

coupled to a mass spectrometer.

GC Conditions:

Injector Temperature: 250 °C

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a

rate of 10 °C/min.

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: m/z 40-400.

Data Acquisition: Full scan mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H
and ¹³C)

Sample Preparation: Approximately 10-20 mg of 3,5-Dimethyl-4-heptanol is dissolved in

~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: 512-1024 (or more, depending on concentration).

Relaxation Delay: 2-5 seconds.

Data Processing: Fourier transformation, phase correction, and baseline correction are

applied to the raw data. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy
Sample Preparation: For Attenuated Total Reflectance (ATR) - FTIR, a single drop of neat

3,5-Dimethyl-4-heptanol is placed directly onto the ATR crystal.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded

and automatically subtracted from the sample spectrum.

Visualizations
The following diagrams illustrate the spectroscopic analysis workflow and the molecular

structure with its fragmentation pathways.
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Spectroscopic Analysis Workflow for 3,5-Dimethyl-4-heptanol
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Data Interpretation

Conclusion
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Caption: Workflow for Spectroscopic Analysis.
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Predicted Mass Spectrometry Fragmentation of 3,5-Dimethyl-4-heptanol

Parent Molecule

Key Fragments
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[M-H₂O]⁺˙
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Dehydration
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Caption: Predicted MS Fragmentation Pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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